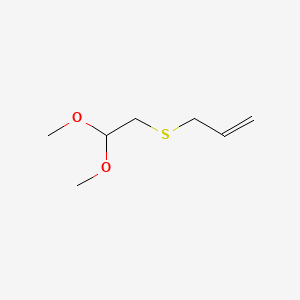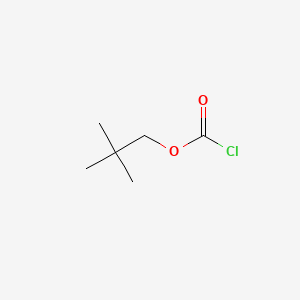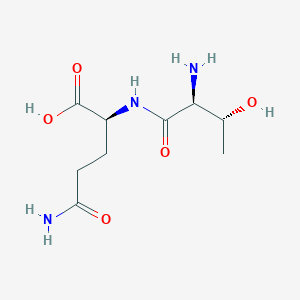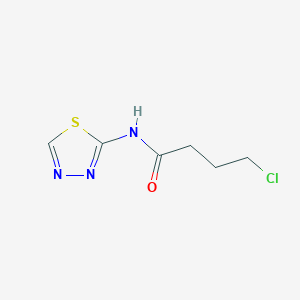
3-((2,2-Dimethoxyethyl)thio)propene
説明
3-((2,2-Dimethoxyethyl)thio)propene is a chemical compound with the molecular formula C7H14O2S . Its CAS number is 84522-35-0 . It is also known by the IUPAC name 3-[(2,2-dimethoxyethyl)thio]propene .
Molecular Structure Analysis
The molecular structure of 3-((2,2-Dimethoxyethyl)thio)propene consists of 7 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass is 162.07100 .Physical And Chemical Properties Analysis
3-((2,2-Dimethoxyethyl)thio)propene has a molecular weight of 162.25000 . It has a density of 0.975g/cm3 . The boiling point is 201.4ºC at 760 mmHg . The flash point is 75.6ºC .科学的研究の応用
Polymer Synthesis and Applications
Studies have demonstrated the utility of sulfur-containing compounds in the synthesis of polymers with specific properties, such as poly(3-hexylthiophene) (P3HT) for use in organic electronics. The synthesis of P3HT via Grignard metathesis (GRIM) polymerization, utilizing bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), highlights the eco-friendly approaches being adopted in polymer chemistry. Such processes result in polymers with high molecular weight, narrow polydispersity, and significant regioregularity, essential for electronic applications (Bannock et al., 2016).
Bio-based Polyesters
Another research area focuses on developing sulfur-containing copolyesters from bio-sourced monomers for potential use in food packaging, aligning with sustainable development goals. These copolyesters exhibit excellent mechanical properties, thermal stability, and biodegradability. Their synthesis from renewable sources like dimethyl 2,5-thiophenedicarboxylate signifies the movement towards replacing petroleum-based plastics in critical sectors (Djouonkep et al., 2022).
Organic Semiconductors
The development of unique three-dimensional (3D) molecular arrays in organic semiconductors through the manipulation of sulfur-containing compounds offers promising avenues for enhancing the performance of organic field-effect transistors. This advancement underscores the role of molecular design in achieving superior semiconductor properties, such as high mobility (Kang et al., 2010).
Electromechanical Actuators
Tetra(2,3-thienylene), a thiophene-fused annulene, has been identified as a potential building block for single-molecule electromechanical actuators. This compound's ability to undergo redox-induced dimensional changes highlights the potential for creating responsive materials that can actuate upon electrical stimulation, pointing towards innovations in molecular-scale devices (Marsella et al., 2002).
High-Voltage Battery Additives
In the realm of energy storage, thiophene derivatives have been explored as functional additives to enhance the cycling performance of lithium-ion batteries at high voltages. These compounds form a protective layer on the cathode surface, preventing severe electrolyte decomposition and thus improving the longevity and efficiency of high-voltage battery systems (Xia et al., 2015).
Safety And Hazards
The safety information available indicates that 3-((2,2-Dimethoxyethyl)thio)propene may cause eye irritation (H319), may cause respiratory irritation (H335), and may cause skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-(2,2-dimethoxyethylsulfanyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-4-5-10-6-7(8-2)9-3/h4,7H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGFJNSRWHKYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSCC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233520 | |
| Record name | 3-((2,2-Dimethoxyethyl)thio)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,2-Dimethoxyethyl)thio)propene | |
CAS RN |
84522-35-0 | |
| Record name | 3-[(2,2-Dimethoxyethyl)thio]-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84522-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((2,2-Dimethoxyethyl)thio)propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084522350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2,2-Dimethoxyethyl)thio)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2,2-dimethoxyethyl)thio]propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-((2,2-DIMETHOXYETHYL)THIO)PROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E5FTM283Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)




![2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1587602.png)






